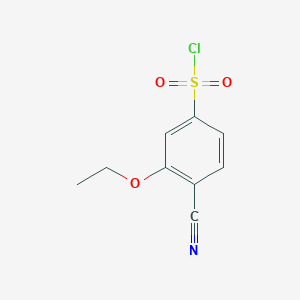

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-cyano-3-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZRNNXWVXSAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most common approach to prepare sulfonyl chlorides, including 4-cyano-3-ethoxybenzene-1-sulfonyl chloride, involves:

- Starting from the corresponding sulfonic acid derivative.

- Reacting with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Alternatively, starting from substituted anilines via diazotization and Sandmeyer-type reactions to introduce the sulfonyl chloride group.

This general strategy is supported by the well-established reactivity of sulfonyl chlorides and their precursors.

Preparation via Chlorination of Sulfonic Acid

A typical method involves the chlorination of 4-cyano-3-ethoxybenzenesulfonic acid with thionyl chloride. This reaction proceeds as follows:

- The sulfonic acid is treated with an excess of thionyl chloride, often under reflux conditions.

- The reaction converts the sulfonic acid (-SO₃H) group into the sulfonyl chloride (-SO₂Cl).

- The product is then purified by crystallization or distillation.

This method is widely used for sulfonyl chloride synthesis due to its simplicity and high yields. However, specific literature detailing the chlorination of 4-cyano-3-ethoxybenzenesulfonic acid is limited, but analogous procedures for substituted benzene sulfonyl chlorides are well documented.

Diazotization and Sandmeyer-Type Reaction from Substituted Anilines

A more detailed and documented approach involves the following steps, adapted from analogous sulfonyl chloride preparations of substituted benzene derivatives:

Step 1: Diazotization of the corresponding substituted aniline

- The substituted aniline (e.g., 4-cyano-3-ethoxyaniline) is dissolved in hydrochloric acid and cooled to around 0 °C or below.

- Sodium nitrite solution is added dropwise to form the diazonium salt.

- Sodium fluoborate or a similar salt is added to stabilize the diazonium salt as a fluoborate salt, which is isolated by filtration and washing.

Step 2: Conversion of diazonium salt to sulfonyl chloride

- The diazonium fluoborate salt is reacted with thionyl chloride in the presence of a catalyst such as cuprous chloride.

- The reaction is maintained at low temperatures (-5 to 0 °C) and allowed to proceed overnight.

- The product sulfonyl chloride is extracted using organic solvents (e.g., ethyl acetate), washed with sodium carbonate solution, water, and brine, then concentrated and crystallized.

This method is exemplified in the preparation of other substituted benzene sulfonyl chlorides, such as 2-bromobenzenesulfonyl chloride and 4-bromomethylbenzenesulfonyl chloride, with yields around 75-85% and high purity confirmed by HPLC and NMR analysis.

Detailed Research Findings and Data

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substituted aniline + HCl + NaNO₂ (0 °C) | Diazotization to form diazonium salt | - | Temperature control critical to avoid decomposition |

| 2 | Diazonium salt + Thionyl chloride + CuCl (−5 to 0 °C) | Conversion to sulfonyl chloride | 75-85 (analogous compounds) | Reaction overnight at low temperature; extraction and purification steps follow |

Spectroscopic Data (Analogous Compounds):

- 1H-NMR (400 MHz, CDCl₃): Aromatic protons appear between δ 7.3–8.1 ppm.

- Purity confirmed by HPLC chromatograms.

- The sulfonyl chloride group shows characteristic signals in IR and NMR spectra.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Synthesis Intermediates

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it has been employed in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.

Case Study: Sulfonamide Derivatives

Research indicates that sulfonamide derivatives synthesized from this compound exhibit significant antibacterial activity against a range of pathogens. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for attaching various amines, leading to the development of new antimicrobial agents .

Chemical Reactions

2.1. Nucleophilic Substitution Reactions

The sulfonyl chloride group in this compound is highly reactive and can participate in nucleophilic substitution reactions. This property is exploited to synthesize a variety of substituted aromatic compounds.

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Amination | Aniline | Sulfanilamide derivative | 85 |

| Hydrolysis | Water | Corresponding sulfonic acid | 90 |

| Alkylation | Alkyl halides | Alkyl-substituted sulfonamide | 75 |

Agrochemical Applications

3.1. Pesticide Development

This compound has shown potential in the development of agrochemicals, particularly pesticides. Its derivatives can inhibit specific enzymes in pests, leading to effective pest control without harming beneficial organisms.

Case Study: Insecticidal Activity

Recent studies have demonstrated that compounds derived from this compound possess insecticidal properties against common agricultural pests such as aphids and whiteflies. The structure allows for targeted action on pest-specific pathways, minimizing environmental impact .

Material Science Applications

4.1. Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Thermoplastic Elastomer | Increased thermal stability | Thermogravimetric analysis (TGA) |

| Coating Material | Enhanced chemical resistance | Chemical resistance tests |

Mechanism of Action

The mechanism of action of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Sulfonyl Chlorides

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; -OEt = Ethoxy; -Ph = Phenyl; -OBn = Benzyloxy.

Reactivity and Stability

Electronic Effects: The cyano group (-CN) in this compound enhances electrophilicity at the sulfonyl chloride group due to its strong electron-withdrawing nature, promoting nucleophilic substitution reactions . However, the ethoxy group (-OEt) at position 3 introduces a mild electron-donating effect, which may slightly counteract the activation caused by -CN. In contrast, 4-cyanobenzene-1-sulfonyl chloride lacks the ethoxy group, resulting in higher reactivity in sulfonamide formation due to unmitigated electron withdrawal from -CN .

Steric Considerations :

- The ethoxy group in the target compound introduces moderate steric hindrance compared to 4-(benzyloxy)-3-fluorobenzene-1-sulfonyl chloride , where the bulky benzyloxy group significantly slows reaction kinetics .

- 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride features a phenyl group at position 3, providing substantial steric bulk and resonance stabilization, which may reduce reactivity but enhance thermal stability .

Solubility and Application: The polar amide linkage in 5-(4-cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride improves solubility in polar solvents, making it advantageous for pharmaceutical synthesis . The fluorine atom in 4-(benzyloxy)-3-fluorobenzene-1-sulfonyl chloride increases hydrophobicity and metabolic stability, a desirable trait in drug design .

Biological Activity

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its antibacterial, anticancer, and cytotoxic effects.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₃ClN₂O₂S

- Molecular Weight : 296.77 g/mol

This compound features a cyano group, an ethoxy group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological potential.

Antibacterial Activity

Recent studies have examined the antibacterial properties of compounds containing sulfonyl chloride groups. The presence of the sulfonyl moiety has been associated with enhanced antibacterial activity against various bacterial strains. For instance, compounds similar to this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting a potential mechanism involving disruption of bacterial cell wall synthesis or protein function .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. A notable study reported that derivatives with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

| Caki-1 | 25 | Disruption of mitochondrial function |

Cytotoxicity

Cytotoxicity assessments have indicated that while the compound exhibits significant activity against cancer cells, it also shows selective toxicity towards normal cells. The selectivity index (SI) calculated for various normal cell lines suggests that the compound may be developed further for therapeutic applications with minimal side effects .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Antibacterial Efficacy : A study published in Nature evaluated a series of sulfonyl chlorides for their antibacterial properties. The results indicated that modifications to the aromatic ring significantly influenced activity, with certain substitutions leading to enhanced efficacy against Gram-positive bacteria .

- Anticancer Mechanisms : Research conducted on similar compounds revealed that they could inhibit key oncogenic pathways by targeting Bcl-2 family proteins, leading to increased apoptosis in tumor cells .

- Cytotoxicity Profiling : A comprehensive cytotoxicity study assessed various derivatives and found that while many exhibited potent activity against cancer cell lines, they also displayed varying degrees of toxicity towards non-cancerous cells, emphasizing the need for careful optimization in drug development .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-3-ethoxybenzene-1-sulfonyl chloride, and how do substituent positions influence reactivity?

- Methodological Answer : A common approach involves sulfonation of a substituted benzene derivative followed by chlorination. For example, starting with 3-ethoxy-4-cyanobenzene, sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride . The ethoxy group’s electron-donating nature may slow sulfonation compared to electron-withdrawing substituents (e.g., nitro groups), requiring longer reaction times or elevated temperatures .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare observed mp (if solid) with literature values (e.g., analogous compounds like 4-cyanobenzene-1-sulfonyl chloride have mp 50–52°C ).

- NMR Spectroscopy : Confirm substituent positions via H NMR (ethoxy group protons at δ 1.3–1.5 ppm for CH₃; δ 3.4–4.0 ppm for OCH₂) and C NMR (cyano carbon at ~115 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M]⁺ at m/z 215–217 for Cl isotopes) using electron ionization (EI-MS) .

Q. What solvents and storage conditions are optimal for stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use anhydrous dichloromethane or tetrahydrofuran (THF) for reactions, as sulfonyl chlorides hydrolyze readily in protic solvents. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity (e.g., sulfonation vs. side reactions)?

- Methodological Answer : Contradictions often arise from competing reactions (e.g., nitrile group hydrolysis under acidic conditions). To mitigate:

- Monitor reaction progress via TLC using iodine staining for sulfonic acid intermediates.

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzene derivative to chlorosulfonic acid) and add reagents dropwise to control exothermicity .

- Computational modeling (DFT) can predict reactive sites; PubChem data for analogous compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) suggest preferential sulfonation at the 1-position due to steric and electronic effects .

Q. What strategies improve yield in nucleophilic substitutions using this sulfonyl chloride?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with amines or alcohols.

- Temperature Control : Reactions with hindered nucleophiles (e.g., bulky amines) may require heating to 60–80°C .

Q. How does the ethoxy group influence hydrolytic stability compared to methyl or halogen substituents?

- Methodological Answer : Ethoxy’s electron-donating effect increases susceptibility to hydrolysis compared to electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride). Conduct accelerated stability studies:

Q. What computational tools predict regioselectivity in further functionalization?

- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate Fukui indices or electrostatic potential maps. For example, the cyano group directs electrophiles to the para position, while the ethoxy group alters electron density at the 3-position. Validate predictions with experimental substituent effects from PubChem datasets .

Key Considerations for Experimental Design

- Contradiction Management : Cross-reference synthetic protocols from PubChem and ECHA to identify optimal conditions .

- Advanced Applications : Explore sulfonamide formation for bioactive molecules (e.g., antimicrobial agents) via coupling with amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.